molecular formula C19H25N5O2 B5528683 6-[4-(2-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine

6-[4-(2-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine

Cat. No. B5528683
M. Wt: 355.4 g/mol
InChI Key: MPVBXIXSNDKHOB-UHFFFAOYSA-N
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Description

The compound "6-[4-(2-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine" is associated with various chemical studies focusing on synthesis, molecular structure, chemical reactions, and physical and chemical properties. This compound is part of broader research into benzodifuranyl and piperazine derivatives, which are explored for their potential in medical and chemical applications.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reactions with different chemicals such as 6-aminothiouracil, ethyl acetate, and dimethylformamide. These processes result in the formation of new heterocyclic compounds with various properties. The synthesis involves classical methods like iododestannylation and reductive amination, highlighting the complexity and diversity of chemical synthesis routes for these compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Structure Analysis

The molecular structure of related compounds shows different dimensional hydrogen-bonded assemblies based on their Z′ values. These structures exhibit pseudosymmetry and inversion twinning, indicating the complex nature of these molecules and their potential interactions in biological systems (Chinthal et al., 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a pharmaceutical, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in a particular application, such as a pharmaceutical or industrial chemical, further studies could be conducted to optimize its properties, evaluate its safety and efficacy, and develop methods for its large-scale production .

properties

IUPAC Name

[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-14-20-17(22(2)3)13-18(21-14)23-9-11-24(12-10-23)19(25)15-7-5-6-8-16(15)26-4/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVBXIXSNDKHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(Dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-methoxyphenyl)methanone

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